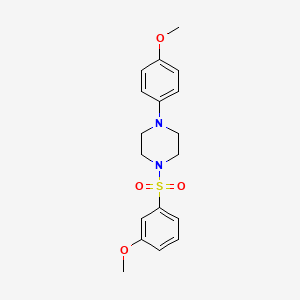

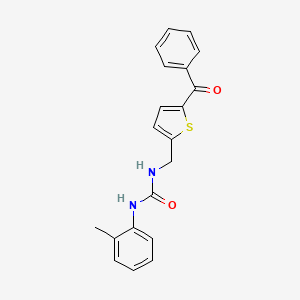

1-(4-Methoxyphenyl)-4-(3-methoxyphenyl)sulfonylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The research on sulfonylpiperazines has been focused on their potential as antioxidant and cytotoxic agents. In the study titled "Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents," a series of chrysin-based sulfonylpiperazines were synthesized and evaluated for their in vitro free radical scavenging abilities and cytotoxic effects on various cancer cell lines. The study also assessed the cytotoxicity of these compounds on noncancerous cells using the SRB assay against Madin-Darby Canine Kidney cells. The results indicated that the chrysin-sulfonylpiperazines showed improved antioxidant and anticancer activities compared to their chrysin-piperazine precursors. Compounds with specific substituents, such as methoxy groups, demonstrated significant biological effects, highlighting the importance of structural design and proper substitution in achieving desired biological outcomes .

Synthesis Analysis

The synthesis of the sulfonylpiperazines involved a two-step reaction. Initially, piperazine was reacted with various substituted benzenesulfonyl chlorides in the presence of triethylamine to produce intermediate sulfonylpiperazines. These intermediates were then allowed to react with a chrysin derivative to yield the final sulfonylpiperazine compounds. The chrysin derivative was prepared by reacting chrysin with 1,4-dibromobutane. The study found that certain compounds, particularly those with 4-OCF3, 4-OCH3, and 2,4-diOCH3 groups, exhibited the highest antioxidant potential. Additionally, halogenated analogs showed promising anticancer potential against specific cell lines, while methoxy-substituted compounds were effective against others .

Molecular Structure Analysis

The molecular structures of the synthesized sulfonylpiperazines were confirmed using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis (CHN). These techniques provided detailed information about the functional groups present and the overall molecular framework of the compounds, ensuring the accuracy of the synthesized structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfonylpiperazines were carefully designed to introduce specific functional groups that could potentially enhance the compounds' biological activities. The choice of substituents, such as methoxy and halogen groups, was based on their known effects on antioxidant and anticancer properties. The reactions were carried out under controlled conditions to achieve high yields of the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the sulfonylpiperazines were not explicitly detailed in the provided data. However, the use of spectroscopic techniques implies that the compounds were characterized in terms of their molecular weight, functional groups, and overall stability. These properties are crucial for understanding the compounds' behavior in biological systems and their potential as therapeutic agents .

In another study titled "Synthesis of sulfonylated 4-amino-1H-pyrazoles with aryl and methoxymethyl substituents," the focus was on the sulfonylation of 4-amino-1H pyrazoles. The resulting compounds were characterized using IR, UV, 1H NMR spectroscopy, and mass spectrometry, similar to the methods used in the sulfonylpiperazine study. Although this study does not directly relate to 1-(4-Methoxyphenyl)-4-(3-methoxyphenyl)sulfonylpiperazine, it demonstrates the broader interest in sulfonylated compounds and their potential applications .

Applications De Recherche Scientifique

Cytotoxic Activities

Research has delved into the synthesis of benzhydrylpiperazine derivatives, including those related to 1-(4-Methoxyphenyl)-4-(3-methoxyphenyl)sulfonylpiperazine, highlighting their potential in cancer treatment. For instance, a study by Gurdal et al. (2013) synthesized various derivatives and evaluated their cytotoxic activities against cancer cell lines, showing differential growth inhibition effects, with some derivatives displaying high cytotoxic activity against hepatocellular, breast, and colorectal cancer cell lines Gurdal, E. E., Yarim, M., Durmaz, I., & Cetin-Atalay, R. (2013). Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives. Drug Research, 63, 121-128.

Antioxidant and Cytotoxic Agents

Patel et al. (2019) synthesized chrysin-based sulfonylpiperazines and investigated their antioxidant and cytotoxic efficacies. This study found that certain derivatives exhibited superior antioxidant potential and demonstrated promising anticancer activity against various cancer cell lines, highlighting the significance of structural design and substitution in determining biological effects Patel, R. V., Mistry, B., Syed, R., Parekh, N., & Shin, H.-S. (2019). Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents. Archiv der Pharmazie, 352.

Proton Exchange Membranes

In the field of material science, derivatives of 1-(4-Methoxyphenyl)-4-(3-methoxyphenyl)sulfonylpiperazine have been explored for their applications in fuel cell technology. Kim, D., Robertson, G., & Guiver, M. (2008) developed comb-shaped poly(arylene ether sulfone)s as proton exchange membranes. These membranes demonstrated high proton conductivity, indicating their potential as effective materials for fuel cell applications Kim, D., Robertson, G., & Guiver, M. (2008). Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes. Macromolecules, 41, 2126-2134.

Antibiotic Degradation

Research by Ricken et al. (2013) explored the microbial strategy to eliminate sulfonamide antibiotics, revealing an unusual degradation pathway initiated by ipso-hydroxylation. This study contributes to understanding how environmental persistence of sulfonamide antibiotics can be addressed through microbial degradation Ricken, B., Corvini, P., Cichocka, D., Parisi, M., Lenz, M., Wyss, D., Martínez-Lavanchy, P., Müller, J. A., Shahgaldian, P., Tulli, L. G., Kohler, H., & Kolvenbach, B. (2013). ipso-Hydroxylation and Subsequent Fragmentation: a Novel Microbial Strategy To Eliminate Sulfonamide Antibiotics. Applied and Environmental Microbiology, 79, 5550 - 5558.

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-4-(3-methoxyphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-23-16-8-6-15(7-9-16)19-10-12-20(13-11-19)25(21,22)18-5-3-4-17(14-18)24-2/h3-9,14H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMRGWFGVJNDRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-4-(3-methoxyphenyl)sulfonylpiperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2505431.png)

![N-(3-acetylphenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2505434.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2505437.png)

![2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2505446.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2505447.png)